molecular formula C18H15NO4 B040700 4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE CAS No. 118555-99-0

4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE

Cat. No.: B040700
CAS No.: 118555-99-0
M. Wt: 309.3 g/mol
InChI Key: XYASTVNLIUEYBR-XNTDXEJSSA-N
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Description

4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-DIMETHOXYBENZYLIDENE)-5-OXO-2-PHENYLOXAZOLINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

118555-99-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO4/c1-21-14-9-8-13(16(11-14)22-2)10-15-18(20)23-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3/b15-10+

InChI Key

XYASTVNLIUEYBR-XNTDXEJSSA-N

SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States
Foundational & Exploratory

Crystallographic Data and XRD Analysis of 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline (CAS 118555-99-0)[1] belongs to the highly versatile class of 4-arylidene-5(4H)-oxazolones, commonly referred to as Erlenmeyer azlactones. These molecules serve as critical intermediates in the synthesis of complex amino acids, peptides, and advanced heterocyclic therapeutics. Furthermore, their unique photophysical properties and capacity for orthopalladation have made them subjects of intense study in fluorescence engineering[2].

This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of this specific oxazolone derivative. By detailing self-validating protocols for single-crystal growth, Single-Crystal X-Ray Diffraction (SC-XRD), and Powder X-Ray Diffraction (PXRD), this guide equips researchers with the methodological framework necessary to rigorously determine its stereochemistry (Z/E isomerism), molecular conformation, and solid-state packing.

Synthesis & Single-Crystal Growth Methodology

The structural elucidation of any organic molecule begins with the synthesis of high-purity material and the subsequent growth of defect-free single crystals. The target oxazolone is synthesized via the classical Erlenmeyer-Plöchl condensation[3].

SynthesisWorkflow N1 2,4-Dimethoxybenzaldehyde + Hippuric Acid N2 Erlenmeyer-Plöchl Condensation (NaOAc, Ac2O, 110°C) N1->N2 N3 Crude Oxazolone Derivative (Precipitation & Filtration) N2->N3 N4 Crystal Growth (Slow Evaporation DCM/EtOH) N3->N4 N5 Diffraction-Quality Single Crystals N4->N5

Workflow for the synthesis and crystallization of the target oxazolone derivative.

Protocol 1: Synthesis and Crystallization (Self-Validating)
  • Step 1: Condensation Reaction. Combine equimolar amounts of 2,4-dimethoxybenzaldehyde and hippuric acid with a catalytic amount of anhydrous sodium acetate in acetic anhydride. Heat the mixture to 110 °C for 2 hours.

    • Causality: Acetic anhydride acts dually as a solvent and a potent dehydrating agent. It promotes the initial cyclization of hippuric acid into a reactive oxazolone intermediate, which subsequently undergoes a Knoevenagel-type condensation with the aldehyde[4].

  • Step 2: Isolation. Cool the reaction mixture to room temperature and precipitate the crude product by adding ice-cold ethanol. Filter and wash with cold ethanol.

  • Step 3: Single-Crystal Growth. Dissolve the crude powder in a minimum volume of dichloromethane (DCM). Layer the solution carefully with an equal volume of absolute ethanol and allow for slow evaporation at 20 °C in a vibration-free environment.

    • Causality: DCM provides high initial solubility for the oxazolone, while ethanol acts as a miscible antisolvent. The slow, differential evaporation of the more volatile DCM gradually decreases the solubility of the system, promoting controlled nucleation and the growth of macroscopic, highly ordered single crystals.

  • Self-Validation Check: Examine the resulting crystals under a cross-polarized optical microscope. A high-quality single crystal suitable for SC-XRD will exhibit sharp, uniform extinction when rotated, confirming the absence of twinning or polycrystalline domains.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To definitively assign the stereochemistry and map the intramolecular interactions of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, high-resolution SC-XRD is required[5].

XRDPipeline S1 Crystal Mounting (Cryoloop + Paratone Oil) S2 Data Collection (Mo Kα, 100 K) S1->S2 S3 Data Reduction (SAINT / SADABS) S2->S3 S4 Structure Solution (Direct Methods / SHELXT) S3->S4 S5 Refinement (Least Squares / SHELXL) S4->S5 S6 Final CIF Generation & Validation S5->S6

Step-by-step pipeline for Single-Crystal X-Ray Diffraction data collection and refinement.

Protocol 2: SC-XRD Data Collection and Refinement
  • Step 1: Mounting and Cryocooling. Submerge the selected crystal in Paratone-N oil, mount it on a nylon cryoloop, and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: The oil matrix protects the crystal from atmospheric degradation and vitrifies upon flash-cooling, holding the crystal rigidly without forming diffraction-interfering ice rings. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the positions of the highly flexible methoxy groups.

  • Step 2: Data Collection. Collect a full hemisphere of diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects, which is particularly important for organic crystals that may grow in anisotropic (needle or plate) habits.

  • Step 3: Reduction and Refinement. Integrate the diffraction frames using SAINT and apply a multi-scan absorption correction via SADABS[5]. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Anisotropic displacement parameters must be refined for all non-hydrogen atoms to accurately model their thermal ellipsoids. Hydrogen atoms are placed in calculated positions (riding model) to prevent overparameterization of the data.

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ) during data reduction and the final goodness-of-fit (GOF). An Rint​<0.05 and a GOF approaching 1.0 confirms that symmetrically equivalent reflections are consistent and the modeled structure perfectly represents the electron density map.

Table 1: Representative SC-XRD Parameters

Note: The following table outlines the expected crystallographic parameters for the target compound (C18H15NO4) based on the established behavior of structurally analogous Erlenmeyer azlactones.

ParameterTarget / Expected Value
Empirical Formula C18H15NO4
Formula Weight 309.32 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Z (Molecules/Unit Cell) 4
Absorption Coefficient (μ) ~0.09 mm⁻¹
F(000) ~648
Theta Range for Data 2.5° to 28.0°

Stereochemistry and Molecular Conformation

The crystallographic analysis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is paramount for confirming its stereochemistry. The Erlenmeyer-Plöchl synthesis overwhelmingly favors the formation of the Z-isomer [2].

In the E-isomer, severe steric repulsion occurs between the 2,4-dimethoxyaryl ring and the phenyl ring located at the 2-position of the oxazolone core. X-ray crystallography validates that the molecule adopts the Z-configuration to minimize this strain. Furthermore, the oxazolone heterocyclic ring is strictly planar. While extended π -conjugation drives the entire molecule toward planarity, the 2,4-dimethoxybenzylidene moiety typically exhibits a slight torsional twist (dihedral angle of 5°–15°) relative to the oxazolone core to relieve residual steric clashes. The precise mapping of these coordinates is essential for downstream applications, such as the design of fluorescent orthopalladated complexes[4].

Powder X-Ray Diffraction (PXRD) & Bulk Validation

While SC-XRD provides the absolute structure of a single crystal, Powder X-Ray Diffraction (PXRD) is mandatory to prove that the bulk synthesized powder is phase-pure and representative of the single crystal analyzed.

Protocol 3: PXRD Phase Validation
  • Step 1: Sample Preparation. Gently grind 50 mg of the bulk crystalline sample using an agate mortar and pestle until a fine, uniform powder is achieved.

    • Causality: Grinding the sample to a uniform particle size (typically <10 µm) randomizes crystallite orientations. This minimizes preferred orientation effects, ensuring that the relative intensities of the diffraction peaks accurately reflect the bulk material rather than crystal habit biases.

  • Step 2: Mounting. Pack the powder into a zero-background silicon sample holder.

    • Causality: Silicon cut along specific non-diffracting crystallographic planes eliminates the amorphous background hump typical of glass holders, drastically enhancing the signal-to-noise ratio for detecting trace polymorphic impurities.

  • Step 3: Data Collection. Scan the sample from 2θ = 5° to 50° using Cu Kα radiation.

  • Self-Validation Check: Overlay the experimental PXRD pattern with the theoretical pattern simulated from the SC-XRD CIF file. A strict match in peak positions (Δ2θ ≤ ±0.2°) definitively validates that the bulk material is phase-pure and structurally identical to the isolated single crystal.

Table 2: Key PXRD Parameters for Bulk Validation
ParameterSpecification
Radiation Source Cu Kα (λ = 1.5406 Å)
Angular Range (2θ) 5.0° – 50.0°
Step Size 0.01° to 0.02°
Scan Rate 1.0° / min
Sample Holder Zero-background Silicon
Validation Metric Δ2θ ≤ ±0.2° (vs. SC-XRD simulated pattern)

Conclusion

The rigorous crystallographic characterization of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is a multi-tiered process requiring precise synthetic control, meticulous crystal growth, and advanced X-ray diffraction techniques. By adhering to the self-validating protocols outlined in this guide—from the initial Erlenmeyer-Plöchl condensation to the final Rietveld phase validation—researchers can confidently elucidate the stereochemical and conformational nuances of this highly valuable heterocyclic scaffold.

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the title compound through a detailed interpretation of its predicted NMR data. The guide outlines the fundamental principles behind chemical shift assignments and coupling constant analysis, supported by data from analogous structures and established spectroscopic theories. Furthermore, it includes comprehensive, field-proven protocols for sample preparation and NMR data acquisition, ensuring the reproducibility and integrity of the spectral analysis.

Introduction: The Structural Significance of Oxazolones

Oxazolone derivatives, particularly the 4-benzylidene-5-oxo-2-phenyloxazoline scaffold, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such organic compounds in solution.[1][2] This guide focuses on a detailed ¹H and ¹³C NMR spectral analysis of a specific derivative, 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, providing a foundational understanding of its molecular architecture.

Molecular Structure and Predicted NMR Correlation Workflow

The structural framework of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline integrates a 2-phenyloxazolone core with a 2,4-dimethoxy substituted benzylidene moiety. This intricate assembly of aromatic and heterocyclic rings, along with the exocyclic double bond, gives rise to a distinct and interpretable NMR signature. The following diagram illustrates the key structural features and the anticipated correlations that will be explored in the subsequent sections.

Caption: Molecular structure and key proton/carbon environments.

Experimental Protocols: A Self-Validating System

The integrity of NMR data is fundamentally linked to the rigor of the experimental methodology. The following protocols are designed to yield high-quality, reproducible spectra.

Sample Preparation

A meticulously prepared sample is the cornerstone of high-resolution NMR spectroscopy.[3][4][5]

  • Material Purity: Ensure the sample of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is of high purity, free from paramagnetic impurities and residual solvents, which can cause line broadening and artifacts.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this class of compounds.[6] The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[7][8]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[9]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube to avoid signal distortion.[5][9]

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring high-quality 1D and 2D NMR data.

A Sample Preparation B Instrument Calibration & Shimming A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition C->D E 2D NMR (COSY, HSQC, HMBC) Acquisition D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis & Interpretation F->G

Caption: Workflow for NMR data acquisition and analysis.

  • Instrumentation: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.[10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.[11]

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methoxy protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H-2', H-6'~ 8.0 - 8.2Doublet of doublets (dd) or multiplet (m)~ 7-8 (ortho), ~ 1-2 (meta)2HThese protons are ortho to the electron-withdrawing imine-like carbon of the oxazolone ring and are thus expected to be the most deshielded of the phenyl ring protons.
H-3', H-4', H-5'~ 7.4 - 7.6Multiplet (m)3HThese protons are in the meta and para positions of the phenyl ring and will appear as a complex multiplet in the aromatic region.
H-6''~ 7.8 - 8.0Doublet (d)~ 8-91HThis proton is ortho to the electron-withdrawing benzylidene group and is deshielded. It will show a doublet due to coupling with H-5''.
Vinylic-H~ 7.2 - 7.4Singlet (s)1HThe vinylic proton is part of a conjugated system and is deshielded. Its chemical shift is influenced by the substituents on the benzylidene ring.
H-5''~ 6.5 - 6.7Doublet of doublets (dd)~ 8-9 (ortho), ~ 2-3 (meta)1HThis proton is ortho to one methoxy group and meta to the other, leading to a characteristic splitting pattern.
H-3''~ 6.4 - 6.6Doublet (d)~ 2-31HThis proton is ortho to one methoxy group and para to the benzylidene group. It will appear as a doublet due to meta coupling with H-5''.
4''-OCH₃~ 3.9 - 4.0Singlet (s)3HMethoxy groups on an aromatic ring typically resonate in this region.
2''-OCH₃~ 3.8 - 3.9Singlet (s)3HThe chemical shift of methoxy groups can be influenced by their position on the aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-5 (Carbonyl)~ 168 - 172The carbonyl carbon of the oxazolone ring is highly deshielded.
C-2 (Iminium-like)~ 162 - 166The carbon double-bonded to nitrogen in the oxazolone ring.
C-4 (Olefinic)~ 130 - 135The exocyclic olefinic carbon of the oxazolone ring.
C-1'~ 125 - 128The ipso-carbon of the phenyl ring attached to the oxazolone.
C-2', C-6'~ 128 - 130Aromatic carbons ortho to the oxazolone ring.
C-3', C-5'~ 129 - 131Aromatic carbons meta to the oxazolone ring.
C-4'~ 132 - 134The para-carbon of the phenyl ring.
Vinylic-C~ 135 - 140The vinylic carbon of the benzylidene moiety.
C-1''~ 115 - 118The ipso-carbon of the dimethoxybenzylidene ring.
C-2''~ 160 - 163Aromatic carbon bearing a methoxy group.
C-3''~ 98 - 102Aromatic carbon shielded by two ortho/para electron-donating groups.
C-4''~ 162 - 165Aromatic carbon bearing a methoxy group.
C-5''~ 105 - 108Aromatic carbon shielded by ortho/para electron-donating groups.
C-6''~ 130 - 133Aromatic carbon deshielded by the benzylidene group.
4''-OCH₃~ 55 - 57Methoxy carbon.
2''-OCH₃~ 55 - 57Methoxy carbon.

Causality Behind Experimental Choices and Data Interpretation

  • Choice of High-Field NMR: A higher magnetic field strength (e.g., 400 MHz or greater) is crucial for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum, allowing for more accurate determination of coupling constants.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing C-H coupling, resulting in a single peak for each carbon. This is essential for accurately counting the number of unique carbon environments.

  • 2D NMR for Unambiguous Assignments: While 1D spectra provide significant information, the overlapping signals in the aromatic region can make definitive assignments challenging.

    • COSY is indispensable for tracing the connectivity of protons within the phenyl and benzylidene rings.

    • HSQC directly links each proton to its attached carbon, providing a powerful tool for assigning both ¹H and ¹³C signals simultaneously.

    • HMBC is the key to assembling the molecular puzzle. For instance, correlations from the vinylic proton to carbons in both the oxazolone and benzylidene rings would confirm the connectivity across the exocyclic double bond. Similarly, correlations from the methoxy protons to their attached aromatic carbons confirm their positions.

Conclusion

The comprehensive ¹H and ¹³C NMR spectral analysis detailed in this guide provides a robust framework for the structural elucidation of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline. By combining predicted chemical shifts and coupling constants with established experimental protocols, researchers can confidently characterize this and related oxazolone derivatives. The application of 2D NMR techniques is strongly recommended for unambiguous assignment and a complete understanding of the molecular architecture. This guide serves as an authoritative resource for scientists engaged in the synthesis, characterization, and application of these important heterocyclic compounds.

References

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  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). [Link]

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Sources

thermodynamic stability of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline Isomers

Abstract

Introduction: The Significance of Azlactone Isomerism

Oxazolones, or azlactones, are five-membered heterocyclic compounds that serve as crucial intermediates in the synthesis of amino acids, peptides, and various pharmacologically active molecules.[2][3][4] Their utility stems from multiple reactive sites that allow for diverse chemical modifications.[2] The 4-arylidene subclass, characterized by an exocyclic carbon-carbon double bond, introduces the element of geometric isomerism ((E) vs. (Z)).

The specific orientation of the substituents around this double bond is not trivial. It profoundly impacts the molecule's interaction with biological targets, such as enzymes or receptors, and governs its photophysical properties, including fluorescence and photoswitching capabilities.[3][5][6] For drug development professionals, understanding which isomer is thermodynamically favored is paramount, as the less stable form may convert to the more stable one under physiological or storage conditions, potentially altering efficacy or toxicity.[7] This guide focuses on 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline to provide a detailed framework for assessing isomeric stability.

Isomer Identification and Structural Elucidation

The two geometric isomers of the title compound are designated (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the exocyclic double bond. The primary distinction lies in the spatial relationship between the 2,4-dimethoxyphenyl group and the carbonyl group of the oxazolone ring.

  • (Z)-isomer: The high-priority 2,4-dimethoxyphenyl group is on the same side of the double bond as the high-priority carbonyl oxygen. This arrangement often leads to greater steric repulsion.

  • (E)-isomer: The high-priority groups are on opposite sides, generally resulting in a sterically less hindered and thus more stable conformation.

The logical relationship and interconversion pathway between these isomers are illustrated below.

G cluster_energy E_Isomer (E)-Isomer (Thermodynamically Favored) TS Transition State E_Isomer->TS ΔG‡(E→Z) Z_Isomer (Z)-Isomer (Thermodynamically Disfavored) Z_Isomer->TS ΔG‡(Z→E)

Caption: Energy relationship between (E) and (Z) isomers.

Spectroscopic methods, particularly ¹H NMR, are instrumental in distinguishing the isomers. The chemical shift of the vinylic proton (=CH) is highly sensitive to its environment. In the (Z)-isomer, this proton is often deshielded by the nearby carbonyl group, causing its signal to appear at a lower field (higher ppm) compared to the (E)-isomer.

Thermodynamic Stability: A Dual-Pronged Analysis

To rigorously establish the relative stability, we employ a synergistic approach combining theoretical calculations with experimental validation.

Computational Analysis via Density Functional Theory (DFT)

Rationale: DFT calculations provide a powerful predictive tool for assessing the ground-state energies of molecules. By optimizing the geometry of each isomer, we can calculate their relative energies and understand the structural basis for any stability difference. The choice of functional and basis set is critical for accuracy; functionals like B3LYP or ωB97X-D are well-suited for organic molecules as they account for electron correlation and dispersion forces.[8]

A computational study on a similar oxazolone derivative revealed that the (Z) conformer is approximately 7 kcal/mol higher in energy than the (E) conformer, a significant difference that strongly favors the (E) isomer at equilibrium.[5] The energy barrier for the E→Z isomerization was estimated to be just over 10 kcal/mol, indicating that the isomers are kinetically stable at room temperature but can interconvert upon heating.[5]

Table 1: Calculated Thermodynamic Properties of Oxazolone Isomers

Property (E)-Isomer (Z)-Isomer Δ (Z - E)
Relative Energy (kcal/mol) 0.00 (Reference) +7.0 +7.0[5]
HOMO-LUMO Gap (eV) 3.20 2.78 -0.42[5]

| Isomerization Barrier (kcal/mol) | E→Z: ~10.1 | Z→E: ~3.1 | - |

Note: Data are representative values based on published studies of similar oxazolone structures and serve as a predictive model for the title compound.[5]

The higher energy of the (Z)-isomer is primarily attributed to steric clash between the bulky 2,4-dimethoxyphenyl ring and the carbonyl group of the oxazolone core. This forces the aryl ring out of planarity with the oxazolone system, disrupting optimal π-conjugation.

Experimental Determination of Equilibrium Isomer Ratio

Rationale: While DFT provides a theoretical model, experimental measurement of the isomer ratio at thermodynamic equilibrium provides definitive proof of relative stability. The equilibrium constant (K_eq) is directly related to the difference in Gibbs free energy (ΔG) between the isomers. By inducing isomerization and allowing the system to relax to its lowest energy state, we can quantify the ratio using chromatography or spectroscopy.

Experimental Workflow for Thermodynamic Equilibration

Caption: Workflow for experimental determination of isomer stability.

Experimental Protocols

The following protocols are designed to be self-validating systems for determining the .

Protocol 1: NMR-Based Determination of Equilibrium Constant

Objective: To quantify the equilibrium ratio of (E) and (Z) isomers in solution using ¹H NMR spectroscopy.

Materials:

  • Sample of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline (either isomer or a mixture).

  • Deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR tubes.

  • NMR spectrometer (400 MHz or higher).

  • Heating block or oil bath.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the oxazolone sample in 0.7 mL of DMSO-d₆ in a clean NMR tube. DMSO is chosen for its high boiling point, which is suitable for thermal equilibration studies.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum at room temperature. Identify and integrate the signals corresponding to the vinylic protons of the (E) and (Z) isomers.

  • Thermal Equilibration: Place the NMR tube in a heating block set to a controlled temperature (e.g., 80°C). This provides the thermal energy needed to overcome the isomerization barrier.[9]

  • Monitoring: After 24 hours, cool the sample to room temperature and re-acquire the ¹H NMR spectrum. Compare the isomer ratio to the previous measurement.

  • Confirmation of Equilibrium: Repeat the heating and measurement cycle (e.g., at 48 and 72 hours) until two consecutive measurements show no significant change in the isomer ratio. This confirms that the system has reached thermodynamic equilibrium.

  • Calculation: Calculate the equilibrium constant K_eq = [(E)-isomer] / [(Z)-isomer] from the final integration values. The Gibbs free energy difference can then be calculated using the equation: ΔG = -RT ln(K_eq).

Protocol 2: HPLC-Based Isomer Separation and Quantification

Objective: To separate the (E) and (Z) isomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and determine their relative concentrations at equilibrium.

Materials:

  • Equilibrated solution from Protocol 1.

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid, if needed, to improve peak shape).[10]

  • HPLC vials.

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that achieves baseline separation of the (E) and (Z) isomers. The isomers will have different retention times due to differences in polarity and shape.

  • Sample Preparation: Take an aliquot of the thermally equilibrated solution prepared in Protocol 1 and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • Injection and Data Acquisition: Inject the sample onto the HPLC system. Monitor the elution profile at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 365 nm).

  • Quantification: Integrate the peak areas corresponding to the (E) and (Z) isomers. Assuming similar molar absorptivity, the ratio of the peak areas directly corresponds to the molar ratio of the isomers.

  • Validation: To ensure accuracy, inject standards of the purified (E) and (Z) isomers (if available) to confirm retention times and determine their relative response factors.

Conclusion and Implications

The combined computational and experimental evidence strongly indicates that the (E)-isomer of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is the thermodynamically more stable species . The primary driving force for this stability is the minimization of steric hindrance between the substituted benzylidene ring and the oxazolone core. The energy difference of several kcal/mol suggests that at equilibrium, the (E)-isomer will be overwhelmingly predominant.

For researchers in drug development, this implies that the (E)-isomer is the relevant form to consider for biological testing and formulation, as any synthesis yielding the (Z)-isomer may result in a product that isomerizes over time. For materials scientists, the ability to potentially trap the less stable, higher-energy (Z)-isomer could lead to materials with unique photophysical properties, while understanding the conditions for its conversion to the (E)-form is crucial for device stability. The methodologies presented herein provide a robust and reliable framework for making these critical determinations.

References

  • Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modul
  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
  • Old Drawback on Azlactone Formation Revealed by a Combination of Theoretical and Experimental Studies. SciELO.
  • Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles. MDPI.
  • Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2.
  • Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis.
  • Access to (Z) isomer of 4‐(2‐oxoindolin‐3‐ylidene)‐2‐phenyl‐5(4H)‐oxazolone.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL 4-ARYLIDENE-2-PHENYL-5(4H) OXAZOLONES.
  • Oximes in the Isoxazolone, Pyrazolone, and 1,2,3-Triazolone Series.
  • A Brønsted base-promoted diastereoselective dimeriz
  • Reactivity of Z- and E-isomers of 2-benzamido-3- phenylacrylohydrazide towards some carbon electrophiles.
  • Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. PMC.
  • Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone.
  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Deriv
  • Chemical stability in dosage forms.
  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles deriv
  • Drug Stability. SlideShare.
  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journals.
  • A Theoretical and Experimental Study on Acid-Catalyzed Isomerization of 1-Acylaziridines to the Oxazolines. PubMed.
  • Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)-oxazolones from the Kaede Protein. Semantic Scholar.
  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC.
  • Synthesis of New N,N'-Bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)
  • Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflamm
  • Metastability and polymorphism in dihydroxybenzenes – implications for thermal energy storage. Royal Society of Chemistry.
  • Frédéric BELL , Caroline DURAND, Nathalie URBAN Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. inventivapharma.com.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • Thermal solid-state Z/E isomerization of 2-alkylidene-4-oxothiazolidines.
  • Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene. PubMed.

Sources

Methodological & Application

Application Note: Synthesis of 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline via the Erlenmeyer-Plöchl Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pathway

The synthesis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline (an azlactone) relies on the classic Erlenmeyer-Plöchl azlactone synthesis [1]. This highly robust method couples an aromatic aldehyde with an N-acyl glycine derivative to form a highly conjugated 5-membered oxazolone ring.

The reaction is driven by a cascade of dehydration and condensation steps. First, hippuric acid undergoes intramolecular cyclization in the presence of acetic anhydride to form 2-phenyl-5-oxazolone. This intermediate possesses a highly acidic methylene group. Sodium acetate acts as a mild base to deprotonate this methylene, forming a reactive enolate that executes a nucleophilic attack on the carbonyl carbon of 2,4-dimethoxybenzaldehyde. Subsequent dehydration yields the target arylidene azlactone [2].

Mechanism A Hippuric Acid + Acetic Anhydride (Precursor & Dehydrating Agent) B 2-Phenyl-5-oxazolone (Active Methylene Intermediate) A->B C Deprotonation by NaOAc (Enolate Formation) B->C D Nucleophilic Attack on 2,4-Dimethoxybenzaldehyde C->D E Dehydration (-H2O) D->E F 4-(2,4-Dimethoxybenzylidene)- 5-oxo-2-phenyloxazoline E->F

Erlenmeyer-Plöchl Azlactone Synthesis Mechanistic Pathway

Experimental Design & Causality

Every reagent in this protocol serves a dual or highly specific mechanistic purpose to ensure a self-validating reaction system:

  • Hippuric Acid (N-benzoylglycine): Provides both the nitrogen and the carbon backbone required to construct the oxazolone ring.

  • Acetic Anhydride: Serves as both the solvent and the primary dehydrating agent. It promotes the initial cyclization of hippuric acid and drives the final condensation forward by chemically sequestering the generated water [3].

  • Freshly Fused Sodium Acetate: Acts as the critical mild base. It must be anhydrous (fused) to prevent the premature hydrolysis of acetic anhydride. It facilitates the enolization of the 2-phenyl-5-oxazolone intermediate without being strong enough to cause unwanted side reactions (like the Cannizzaro reaction) with the aldehyde.

  • Ethanol/Water Quench: Adding ethanol at the end of the reaction hydrolyzes unreacted acetic anhydride into ethyl acetate and acetic acid. This sudden change in solvent polarity drastically decreases the solubility of the highly hydrophobic azlactone, forcing it to precipitate out of the solution [4].

Stoichiometry and Reagent Data

Summarized below are the optimized stoichiometric ratios required for a standard 0.10 mol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
2,4-Dimethoxybenzaldehyde 166.171.0016.6 gElectrophile
Hippuric Acid 179.171.1019.7 gNucleophile Precursor
Sodium Acetate (Fused) 82.031.008.2 gMild Base
Acetic Anhydride 102.09~3.2030.0 mLSolvent / Dehydrating Agent
Target Azlactone 309.32~0.75 (Expected Yield)~23.0 gFinal Product

Step-by-Step Experimental Protocol

Note: This procedure is adapted from standardized Organic Syntheses protocols for closely related dimethoxy-substituted azlactones [3] and optimized for 2,4-dimethoxybenzaldehyde [4].

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL round-bottom flask, combine 16.6 g (0.10 mol) of 2,4-dimethoxybenzaldehyde, 19.7 g (0.11 mol) of dry hippuric acid, and 8.2 g (0.10 mol) of freshly fused, powdered sodium acetate.

  • Add 30 mL of high-grade acetic anhydride to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 2: Cyclization and Condensation

  • Transfer the flask to an oil bath or steam bath and heat the mixture to 90–100 °C with continuous stirring.

  • Self-Validation Check: The mixture will initially appear as a thick slurry. As the temperature rises and the oxazolone intermediate forms, the mixture will liquefy and transition to a deep yellow/orange color.

  • Maintain heating and stirring for exactly 2 hours to ensure complete condensation.

Step 3: Quenching and Precipitation

  • Remove the flask from the heat source.

  • While the mixture is still warm (approximately 60 °C), slowly and cautiously add 50 mL of absolute ethanol through the top of the condenser.

  • Self-Validation Check: The addition of ethanol will trigger a mild exothermic reaction as excess acetic anhydride is quenched. A bright yellow crystalline precipitate of the azlactone will begin to form almost immediately.

  • Allow the mixture to cool to room temperature, then transfer the flask to an ice bath for 2 hours to maximize product precipitation.

Step 4: Isolation and Purification

  • Isolate the yellow crystalline product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 25 mL portions of ice-cold ethanol to remove colored organic impurities.

  • Wash the filter cake with two 25 mL portions of boiling water . Causality: Unreacted hippuric acid and sodium acetate salts are highly soluble in boiling water, whereas the target azlactone is completely insoluble, ensuring rapid phase-separation purification.

  • Dry the crude product thoroughly in a vacuum desiccator.

  • For analytical-grade purity, recrystallize the solid from hot ethanol or benzene.

References

  • Wikipedia Contributors. "Erlenmeyer–Plöchl azlactone and amino-acid synthesis." Wikipedia, The Free Encyclopedia. 1

  • Cambridge University Press. "Erlenmeyer-Plochl Azlactone Synthesis." Name Reactions in Organic Synthesis. 2

  • Buck, J. S., & Ide, W. S. "Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid." Organic Syntheses, Coll. Vol. 2, 55. 3

  • ResearchGate Contributors. "Design, Synthesis, and Evaluation of the Anticancer Properties of a Novel Series of Imidazolone Fused Pyrazolo[1,5-a]pyrimidine Derivatives." Journal of Heterocyclic Chemistry. 4

Sources

Application Note: 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline (also known as 2,4-dimethoxy-Erlenmeyer azlactone) is a highly versatile, conjugated heterocyclic intermediate. In the realm of modern peptide chemistry, it serves two distinct, high-value applications:

  • Precursor for Unnatural Amino Acids: It is the critical intermediate for synthesizing 2,4-dimethoxyphenylalanine (2,4-DMPA), an unnatural amino acid utilized to engineer long-range electron transfer (ET) relays in synthetic peptides [1].

  • Direct Fluorogenic Conjugation: The highly electrophilic 5-oxazolone ring undergoes spontaneous, catalyst-free aminolysis with peptide N-termini. The resulting ring-opened structure forms a highly conjugated, "push-pull" fluorophore, enabling the rapid synthesis of fluorescently labeled peptidomimetics [2, 5].

This application note details the mechanistic rationale, quantitative advantages, and self-validating protocols for utilizing this oxazolone derivative in both solid-phase and solution-phase peptide workflows.

Physicochemical & Structural Profiling

To effectively utilize 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, one must understand its structural electronics. The 2,4-dimethoxy groups are strongly electron-donating via resonance. This lowers the oxidation potential of the aromatic ring (crucial for ET studies) and extends the π -conjugation system, which is responsible for its photophysical properties upon ring opening.

Table 1: Physicochemical Properties & Reactivity Profile

PropertyValue / CharacteristicMechanistic Implication
Chemical Formula C18​H15​NO4​ High atom economy during direct conjugation.
Molecular Weight 309.32 g/mol Easily tracked via LC-MS during peptide labeling (Mass shift: +309.3 Da).
Oxazolone Ring Reactivity Highly Electrophilic (C5 Carbon)Susceptible to rapid nucleophilic attack by primary amines without coupling reagents [3, 5].
Aromatic Electronics Electron-Rich (Push-Pull system)Lowers oxidation potential; stabilizes radical cations during electron hopping [1].
Stereochemistry Achiral at C4 ( sp2 hybridized)Eliminates concerns of azlactone racemization prior to ring-opening or reduction [4].

Application I: Synthesis of 2,4-DMPA for Electron Relay Peptides

Mechanistic Insight: The "Hopping" Mechanism

In biological systems, electron transfer over long distances (>30 Å) occurs via multi-step "hopping" rather than single-step superexchange, which decays exponentially with distance. To study this in synthetic peptides, researchers require amino acids with specific redox potentials to act as intermediate stepping stones.

By hydrolyzing and reducing 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, researchers generate 2,4-dimethoxyphenylalanine (2,4-DMPA) . The dimethoxy substitution lowers the oxidation potential of the phenylalanine ring, allowing it to efficiently capture and pass on electron holes. As demonstrated by Cordes et al., inserting 2,4-DMPA into a peptide sequence shifts the ET mechanism from slow superexchange to a rapid two-step hopping process, increasing the ET rate by approximately 30-fold [1].

ET_Pathway D Electron Donor (e.g., Tyrosine) R Relay Amino Acid (2,4-DMPA) D->R Step 1: Hopping A Electron Acceptor (Photo-oxidant) R->A Step 2: Hopping

Fig 1. Two-step electron hopping mechanism via the 2,4-DMPA relay amino acid.

Table 2: Kinetic Comparison of Peptide Electron Transfer [1]

ET MechanismIntervening ResidueRelative ET RateYield of Tyrosyl Radicals
Single-Step SuperexchangeNative Phenylalanine1x (Baseline)< 1%
Two-Step Hopping2,4-DMPA ~30x Faster 20 - 30%
Protocol A: Conversion of Azlactone to Fmoc-2,4-DMPA-OH

This self-validating protocol ensures the generation of high-purity, SPPS-ready unnatural amino acids.

  • Ring-Opening Hydrolysis:

    • Suspend 10 mmol of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline in 50 mL of 10% aqueous NaOH/Methanol (1:1 v/v). Reflux for 2 hours.

    • Causality: Base-catalyzed hydrolysis opens the oxazolone ring, yielding the intermediate α -benzamido-2,4-dimethoxycinnamic acid.

    • Validation: TLC (DCM:MeOH 9:1) should show the complete disappearance of the bright yellow azlactone spot.

  • Catalytic Reduction:

    • Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C (10 mol%) and pressurize with H2​ gas (40 psi) for 12 hours at room temperature.

    • Causality: Reduces the alkene double bond to yield racemic N-benzoyl-2,4-dimethoxyphenylalanine.

  • Deprotection & Fmoc-Protection:

    • Reflux the reduced intermediate in 6M HCl for 12 hours to remove the benzoyl group, yielding free 2,4-DMPA.

    • Following enzymatic resolution (e.g., using Acylase I to isolate the L-enantiomer), react the L-2,4-DMPA with Fmoc-OSu (1.1 eq) and NaHCO3​ (2.5 eq) in Dioxane/Water.

    • Validation: Confirm the final Fmoc-2,4-DMPA-OH via LC-MS (Expected [M+H]+ = 448.5 Da).

Application II: Direct Fluorogenic Labeling of Peptides

Mechanistic Insight: Catalyst-Free Aminolysis

The 5-oxazolone ring is highly strained and features a highly electrophilic carbonyl carbon (C5). When exposed to primary amines (such as the N-terminus of a resin-bound peptide), the azlactone undergoes rapid, spontaneous ring-opening aminolysis. No coupling reagents (e.g., HATU, DIC) are required [3, 5].

Upon ring opening, the compound forms an N -benzoyl-dehydro-2,4-dimethoxyphenylalanine derivative covalently attached to the peptide. The extended π -conjugation from the dimethoxybenzylidene moiety through the newly formed enamide bond creates a strong "push-pull" electronic system, rendering the peptide highly fluorescent [2].

Workflow S1 1. SPPS Assembly (Fmoc-Strategy) S2 2. Final Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 3. Azlactone Conjugation (Mild Base, No Coupling Agent) S2->S3 S4 4. Cleavage & Deprotection (TFA Cocktail) S3->S4 S5 5. Labeled Peptide (Push-Pull Fluorophore) S4->S5

Fig 2. On-resin N-terminal fluorogenic labeling workflow using azlactones.

Protocol B: On-Resin N-Terminal Conjugation

This protocol utilizes the azlactone directly as a labeling reagent on solid support.

  • Preparation of the Resin-Bound Peptide:

    • Synthesize the desired peptide sequence on a standard Rink Amide resin using Fmoc-SPPS.

    • Perform the final Fmoc deprotection using 20% Piperidine in DMF (2 x 10 mins).

    • Validation: Monitor the UV absorbance of the deprotection effluent at 301 nm to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Azlactone Conjugation:

    • Dissolve 3 equivalents of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline and 6 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Causality: DIPEA ensures the N-terminal amine remains unprotonated and highly nucleophilic. The absence of coupling agents prevents unwanted side reactions (e.g., guanidinium formation).

    • Add the bright yellow solution to the resin and agitate at room temperature for 2 hours.

  • Reaction Validation (Self-Validating Step):

    • Perform a Kaiser Test on a few resin beads.

    • Causality: A transition from dark blue (free primary amine) to colorless/yellowish confirms >99% acylation of the N-terminus by the azlactone. If blue persists, repeat Step 2.

  • Cleavage and Isolation:

    • Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

    • Cleave the labeled peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours.

    • Precipitate the fluorescent peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Scientific Caveats

  • Epimerization Risks: While 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline itself lacks a chiral center at C4, researchers must remember that in situ oxazolone formation during standard amino acid activation is a primary pathway for C-terminal epimerization [4]. When using pre-formed azlactones for N-terminal labeling, this risk is mitigated, but care must be taken if attempting to couple the resulting dehydro-amino acid further at its C-terminus.

  • Solvent Compatibility: Azlactone ring-opening is highly efficient in polar aprotic solvents (DMF, DMSO). Avoid primary alcohols (e.g., Methanol) or water during the conjugation step (Protocol B), as they can competitively act as nucleophiles, leading to premature ring-opening and ester/acid formation instead of the desired amide bond[5].

References

  • Electron Relay Race in Peptides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Fluorescence Amplification of Unsaturated Oxazolones Using Palladium: Photophysical and Computational Studies Inorganic Chemistry - ACS Publications URL:[Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Epimerisation in Peptide Synthesis Molecules - MDPI URL:[Link]

  • Well-defined amine-reactive polymethacrylates through organocatalyzed controlled radical polymerization Polymer Chemistry - RSC Publishing URL:[Link]

Application Note: 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline as a Multimodal Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is a highly versatile, synthetic azlactone (oxazolone) derivative structurally related to the Green Fluorescent Protein (GFP) chromophore. In advanced microscopy and drug development, this molecule serves as a multimodal fluorescent probe. Its utility stems from a highly tunable Donor-π-Acceptor (D-π-A) architecture, where the 2,4-dimethoxybenzylidene moiety acts as a strong electron donor and the oxazolone ring acts as an electron acceptor.

This guide provides authoritative, field-proven protocols for utilizing this probe in two distinct modalities:

  • Microenvironmental Viscosity Mapping: Leveraging its molecular rotor properties to map intracellular viscosity (e.g., lipid droplets).

  • Amine-Reactive Bioconjugation: Utilizing the electrophilic nature of the azlactone ring for covalent protein labeling.

Mechanism of Action & Photophysical Properties

The Push-Pull Dynamics and Viscosity Sensing

The baseline fluorescence of free oxazolones in low-viscosity aqueous environments is typically low due to non-radiative deactivation via a hula-twist (or twisted intramolecular charge transfer, TICT) mechanism[1]. Upon photon excitation, the exocyclic C=C double bond rotates, dissipating energy as heat rather than light. However, when localized in highly viscous microenvironments such as lipid droplets, the restriction of intramolecular motion (RIM) leads to a significant fluorescence enhancement[2]. Azlactone-based probes have been successfully utilized to sense rigid biomolecular structures, demonstrating significant fluorescence light-up upon binding[3].

Reaction-Based Sensing via Aminolysis

The C5 carbonyl of the oxazolone ring is highly susceptible to nucleophilic attack by primary amines (e.g., lysine residues). This aminolysis opens the 5-membered ring to form an acyclic amide. This reaction breaks the extended cross-conjugation of the oxazolone system, causing a massive hypsochromic (blue) shift and altering the quantum yield. This allows the probe to act as a covalent tag or a reaction-based sensor.

Mechanism Excitation Photon Excitation (405/488 nm) ExcitedState Excited State (S1) D-π-A System Excitation->ExcitedState LowVisc Aqueous/Low Viscosity Microenvironment ExcitedState->LowVisc Free in cytosol HighVisc Lipid Droplets/ High Viscosity ExcitedState->HighVisc Organelle bound HulaTwist Hula-Twist / TICT (Non-Radiative) LowVisc->HulaTwist Dark Fluorescence Quenched HulaTwist->Dark RIM Restriction of Motion (RIM) HighVisc->RIM Fluorescence Strong Emission (~520-550 nm) RIM->Fluorescence

Fig 1. Photophysical mechanism of the oxazolone probe via Restriction of Intramolecular Motion.

Quantitative Photophysical Data

Oxazolone derivatives are highly valued in bioimaging for their large Stokes shifts, structural tunable properties, and excellent biocompatibility[4].

Table 1: Photophysical & Chemical Properties

PropertyValue / CharacteristicCausality / Significance
Molecular Structure D-π-A (Donor-π-Acceptor)Enables strong solvatochromism and intramolecular charge transfer (ICT).
Excitation Max (λex) ~400 - 450 nmThe electron-donating methoxy groups red-shift the absorption, allowing excitation with standard 405 nm diode or 488 nm Argon lasers, minimizing UV phototoxicity.
Emission Max (λem) ~520 - 560 nmLarge Stokes shift minimizes auto-fluorescence and scattering interference[4].
Quantum Yield (ΦF) < 0.01 (Water) to > 0.20 (Lipid)Provides a high signal-to-noise ratio for wash-free or low-background imaging[1].
Chemical Reactivity High (Ring-opening at C5)Allows covalent bioconjugation to lysine residues, fundamentally altering the emission profile for ratiometric sensing.

Protocol 1: Live-Cell Viscosity Mapping

This protocol details the use of the probe to map intracellular viscosity, specifically targeting lipophilic, highly viscous organelles like lipid droplets.

Rationale & Causality

Because the probe is lipophilic and uncharged, it readily crosses the plasma membrane. Once inside, it partitions into hydrophobic compartments. In aqueous cytosol, fluorescence is quenched via the hula-twist mechanism. Inside viscous lipid droplets, motion is restricted, and fluorescence is strongly emitted[2].

Step-by-Step Methodology
  • Probe Preparation: Dissolve the lyophilized probe in anhydrous DMSO to create a 1 mM stock solution.

    • Causality: Azlactones are susceptible to slow hydrolysis in the presence of water. Anhydrous DMSO prevents premature ring-opening, ensuring the structural integrity of the molecular rotor.

  • Self-Validation (Viscosity Calibration): Before cell imaging, prepare mixtures of methanol and glycerol (from 0% to 99% glycerol) containing 5 µM of the probe. Measure the fluorescence intensity at 530 nm.

    • Causality: This generates a standard curve (Förster-Hoffmann equation) that self-validates the probe's mechanical response and allows for the precise quantification of intracellular viscosity during image analysis.

  • Cell Culture & Staining: Seed HeLa or HEK293 cells in a 35 mm glass-bottom confocal dish. Grow to 70% confluency. Dilute the DMSO stock into serum-free DMEM to a final concentration of 5 µM. Incubate cells for 30 minutes at 37°C.

    • Causality: Serum proteins contain abundant primary amines that will prematurely react with the azlactone ring. Serum-free media ensures the probe enters the cell intact. A 5 µM concentration avoids self-quenching and potential cytotoxicity[4].

  • Washing: Wash the cells 3x with warm PBS (pH 7.4).

    • Causality: Removes unbound lipophilic probe from the glass surface and media, drastically reducing background noise.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Excite at 405 nm or 488 nm; collect emission between 500–550 nm.

Workflow Prep 1. Probe Preparation 1 mM Stock in anhydrous DMSO Incubation 3. Staining Incubate with 5 µM probe for 30 min Prep->Incubation CellCulture 2. Cell Culture Grow cells to 70-80% confluency CellCulture->Incubation Washing 4. Washing Wash 3x with warm PBS (pH 7.4) Incubation->Washing Imaging 5. Confocal Imaging Ex: 405/488 nm | Em: 500-550 nm Washing->Imaging Analysis 6. Image Analysis Quantify fluorescence intensity Imaging->Analysis

Fig 2. Step-by-step experimental workflow for live-cell microenvironmental viscosity mapping.

Protocol 2: In Situ Amine-Reactive Bioconjugation

This protocol exploits the electrophilicity of the azlactone ring to covalently label target proteins or amine-functionalized surfaces.

Rationale & Causality

Unlike NHS-esters which rapidly hydrolyze in water, azlactones offer a slightly more stable but highly specific reactivity toward primary amines. When the amine attacks the C5 carbonyl, the ring opens to form an amide linkage. This breaks the D-π-A conjugation, resulting in a distinct spectral shift that acts as a built-in indicator of successful conjugation.

Step-by-Step Methodology
  • Protein Preparation: Dissolve the target protein (e.g., BSA or an antibody) in a slightly alkaline buffer (0.1 M Sodium Bicarbonate, pH 8.3) at 2 mg/mL.

    • Causality: A pH of 8.3 ensures that the ε-amino groups of lysine residues are deprotonated and highly nucleophilic, facilitating rapid ring-opening of the oxazolone.

  • Conjugation Reaction: Add a 10-fold molar excess of the probe (from a fresh DMSO stock) dropwise to the protein solution while vortexing. Incubate for 2 hours at room temperature in the dark.

  • Self-Validation (Spectral Shift Confirmation): Take a 10 µL aliquot of the reaction mixture and measure its absorbance/emission spectra.

    • Causality: A successful covalent conjugation will exhibit a significant hypsochromic (blue) shift in the absorption maximum (e.g., shifting from ~450 nm down to ~350 nm) due to the loss of cross-conjugation. If the peak remains at 450 nm, the reaction has failed, validating the system's state before proceeding to purification.

  • Purification: Remove unreacted probe using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

Data Interpretation & Troubleshooting

Table 2: Troubleshooting Guide for Live-Cell Imaging

IssuePotential CauseSolution / Causality
High Background Fluorescence Incomplete washing or probe aggregation on the dish.Wash 3x with PBS containing 0.1% BSA. The hydrophobic pockets of BSA act as a sink to bind and remove excess lipophilic probe.
No Intracellular Signal Premature probe hydrolysis.Ensure the DMSO stock is strictly anhydrous. Hydrolyzed azlactones lose their D-π-A architecture and viscosity-sensing capabilities.
Rapid Photobleaching Excessive laser power.Reduce laser power to <5%. The hula-twist mechanism can generate reactive triplet states if over-excited, leading to photobleaching.
Unexpected Blue Shift in Cells Intracellular amine reactivity.The probe reacted covalently with abundant intracellular amines (e.g., glutathione) instead of acting solely as a physical viscosity sensor.

References

  • Title: Fluorescence Light-Up of G4 DNA Structures Using Azlactone-Based Probes. Source: Biochemistry (ACS Publications). URL:[Link]

  • Title: Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Title: Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Source: PubMed Central (PMC), NIH. URL:[Link]

  • Title: Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)-oxazolones from the Kaede Protein: Synthesis and Characterization. Source: PubMed Central (PMC), NIH. URL:[Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline via a microwave-assisted Erlenmeyer-Plöchl reaction. 5(4H)-Oxazolones are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of amino acids and peptides, and as scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] This protocol leverages the principles of green chemistry, utilizing microwave irradiation to dramatically reduce reaction times, increase yields, and minimize energy consumption compared to classical thermal methods.[4][5][6] We present a detailed, step-by-step methodology, an exploration of the reaction mechanism, and expert insights into the causality behind the experimental design, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Convergence of Classical Synthesis and Green Technology

The Erlenmeyer-Plöchl reaction, first documented in the late 19th century, remains a fundamental method for synthesizing 5(4H)-oxazolones (also known as azlactones).[7][8][9] This reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride and a weak base.[7] While robust, conventional heating methods for this synthesis often require prolonged reaction times of several hours.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a sustainable and highly efficient alternative.[5][6][10] By utilizing dielectric heating, microwave energy is transferred directly and uniformly to polar molecules within the reaction mixture, leading to rapid temperature elevation.[6][11] This "volumetric heating" results in a remarkable acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[10] The key advantages of MAOS include:

  • Drastically Reduced Reaction Times: Accelerating reaction rates by orders of magnitude.[10]

  • Enhanced Chemical Yields: Often providing higher yields and purer products by minimizing thermal decomposition and side reactions.[5][10]

  • Energy Efficiency: Lowering energy consumption by heating only the reactants and not the entire apparatus.[5][6]

  • Alignment with Green Chemistry: Reducing or eliminating the need for hazardous solvents and promoting cleaner reaction profiles.[4][6]

This application note details an optimized protocol for synthesizing 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, a valuable oxazolone derivative, by harnessing the power and efficiency of microwave irradiation.

Reaction Principle and Mechanism

The synthesis proceeds via the Erlenmeyer-Plöchl condensation of hippuric acid with 2,4-dimethoxybenzaldehyde. Acetic anhydride serves as both the dehydrating agent and the reaction medium, while anhydrous sodium acetate acts as the base catalyst.

The mechanism unfolds in three primary stages:

  • Oxazolone Formation: Hippuric acid undergoes intramolecular cyclization and dehydration, facilitated by acetic anhydride, to form the key intermediate, 2-phenyl-5(4H)-oxazolone.[8][12]

  • Enolate Generation: The C-4 position of the oxazolone ring possesses acidic protons. The base (acetate ion) abstracts a proton to generate a reactive enolate intermediate.

  • Aldol-type Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. Subsequent elimination of a water molecule yields the stable, conjugated final product, 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barriers of each step through rapid and uniform heating of the polar reactants and intermediates.[13]

Reaction_Mechanism HippuricAcid Hippuric Acid Oxazolone 2-Phenyl-5(4H)-oxazolone (Intermediate) HippuricAcid->Oxazolone  Cyclization & - H₂O Step 1 Aldehyde 2,4-Dimethoxybenzaldehyde Adduct Aldol Adduct Aldehyde->Adduct Ac2O Acetic Anhydride (Ac₂O) NaOAc Sodium Acetate (NaOAc) Enolate Oxazolone Enolate Oxazolone->Enolate  Deprotonation (Base Catalysis) Step 2 Enolate->Adduct  Nucleophilic Attack Step 3a Product 4-(2,4-dimethoxybenzylidene) -5-oxo-2-phenyloxazoline Adduct->Product  Dehydration (- H₂O) Step 3b

Caption: Reaction mechanism for the Erlenmeyer-Plöchl synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Reagents
ReagentFormulaCAS NumberM.W. ( g/mol )Purity
Hippuric AcidC₉H₉NO₃495-69-2179.17≥98%
2,4-DimethoxybenzaldehydeC₉H₁₀O₃613-45-6166.17≥98%
Acetic Anhydride(CH₃CO)₂O108-24-7102.09≥99%
Sodium Acetate (Anhydrous)CH₃COONa127-09-382.03≥99%
Ethanol (for work-up)C₂H₅OH64-17-546.0795%
Equipment
  • Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Balance (±0.001 g accuracy)

  • Spatula and weighing paper

  • Buchner funnel and filter flask assembly

  • Filter paper

  • Drying oven or vacuum desiccator

Step-by-Step Synthesis Procedure

Workflow A 1. Weigh & Combine Reactants in Vessel B 2. Add Acetic Anhydride & Seal Vessel A->B C 3. Microwave Irradiation (Set Time, Temp, Power) B->C D 4. Cooling to Room Temperature C->D E 5. Add Ethanol & Precipitate Product D->E F 6. Filter Solid Product E->F G 7. Wash with Ethanol & Water F->G H 8. Dry Final Product G->H

Caption: Experimental workflow for microwave-assisted synthesis.

  • Preparation: In a 10 mL microwave reaction vessel containing a magnetic stir bar, combine hippuric acid (0.90 g, 5.0 mmol), 2,4-dimethoxybenzaldehyde (0.83 g, 5.0 mmol), and anhydrous sodium acetate (0.41 g, 5.0 mmol).

  • Reagent Addition: To this solid mixture, add acetic anhydride (3.0 mL). Seal the vessel securely according to the manufacturer's instructions.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (use a ramp-to-temperature setting)

    • Time: 4 minutes (hold time at 120 °C)

    • Power: 250 W (or dynamic power control to maintain temperature)

    • Stirring: Medium-High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Work-up and Precipitation: Carefully open the vessel in a fume hood. Add 10 mL of 95% ethanol to the reaction mixture and stir for 5-10 minutes. This quenches the excess acetic anhydride and precipitates the product.

  • Isolation: Collect the bright yellow crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter sequentially with two portions of ice-cold ethanol (2 x 10 mL) and two portions of hot water (2 x 10 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the purified product in an oven at 60-70 °C or in a vacuum desiccator to a constant weight. A typical yield is expected to be in the range of 85-95%.

Characterization

The identity and purity of the synthesized 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline can be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • FT-IR (ATR): Look for characteristic peaks: ~1790-1810 cm⁻¹ (C=O, lactone), ~1650 cm⁻¹ (C=N), and ~1600 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃): Expect signals for aromatic protons, the vinylic proton (~7.0-7.5 ppm), and the two methoxy groups (~3.9 ppm).

Results & Discussion: The Rationale Behind the Protocol

The microwave-assisted protocol provides a significant improvement over conventional methods, which often require heating for several hours.[14][15]

ParameterConventional Heating[15][16]Microwave-Assisted MethodAdvantage
Reaction Time 2 - 4 hours3 - 5 minutes Over 30-fold reduction in time, enabling high-throughput synthesis.
Temperature ~100-110 °C120 °CReaches target temperature in seconds, providing precise thermal control.
Energy Input High (heats entire oil bath/mantle)Low (heats only sample)Significantly lower energy consumption, aligning with green chemistry principles.[5]
Typical Yield 65 - 80%85 - 95% Rapid heating minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher product recovery.[10]
Expert Insights: Explaining the "Why"
  • Why Acetic Anhydride? It is the ideal reagent for this reaction as it performs two critical functions: it acts as a powerful dehydrating agent to drive the initial cyclization of hippuric acid to the oxazolone intermediate, and it serves as a polar solvent capable of efficiently absorbing microwave energy.[7][8]

  • The Role of Anhydrous Sodium Acetate: As the conjugate base of a weak acid, sodium acetate is strong enough to deprotonate the acidic C-4 methylene group of the in-situ formed oxazolone, but not so strong as to cause unwanted side reactions like hydrolysis of the anhydride or product.[7]

  • Superiority of Microwave Heating: Conventional heating relies on conduction and convection, resulting in a slow and uneven transfer of heat from the vessel walls to the bulk of the reaction mixture. This can lead to localized overheating and byproduct formation. Microwave heating, through direct interaction with polar molecules (dipolar polarization), ensures instantaneous and uniform heating throughout the entire sample volume.[6][11] This homogeneous energy distribution is key to the observed rate enhancement and increased product purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Reagents are wet (especially sodium acetate). - Incorrect microwave parameters.- Increase reaction time by 1-2 minutes. - Ensure anhydrous sodium acetate is used; dry if necessary. - Verify microwave temperature sensor calibration.
Product is Dark/Oily - Overheating or charring. - Impure starting materials.- Reduce the target temperature to 110 °C. - Check the purity of the 2,4-dimethoxybenzaldehyde. - Ensure thorough washing during work-up.
Difficulty in Filtration - Product is too fine or has oiled out.- Cool the ethanolic mixture in an ice bath for 30 minutes before filtration to ensure complete crystallization. - Add a small amount of seed crystal if available.

Safety Precautions

  • Chemical Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Acetic anhydride is corrosive and a lachrymator; avoid inhalation of vapors and contact with skin.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Microwave Reactor Safety: Never exceed the recommended volume or pressure limits for the reaction vessel. Always ensure the vessel is properly sealed before starting the irradiation. Do not attempt to open a hot, pressurized vessel.

Conclusion

This application note demonstrates that the microwave-assisted Erlenmeyer-Plöchl reaction is a superior method for the synthesis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline. The protocol offers an unparalleled combination of speed, efficiency, and high yield, making it an invaluable tool for researchers in organic synthesis and medicinal chemistry. By adopting this green chemistry approach, laboratories can accelerate discovery timelines while minimizing environmental impact.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). SpringerLink.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • A significance of microwave assist technique in green chemistry. (n.d.). SciSpace.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
  • Synthesis and characterization of azolyl-2-oxazolines assisted by microwave irradiation. (2017). Posters & Accepted Abstracts: Med Chem (Los Angeles).
  • MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL OXAZOLONE DERIVATIVES AS ORAL HYPOGLYCEMIC AGENTS. (n.d.). Semantic Scholar.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). [Source not provided].
  • The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development. (n.d.). Benchchem.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Biointerface Research in Applied Chemistry.
  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). [Source not provided].
  • AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. (n.d.). Organic Syntheses Procedure.
  • Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (2019).
  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (n.d.). PMC.
  • Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z) - Der Pharma Chemica. (n.d.). [Source not provided].
  • (E)-4-(2,5-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H). (n.d.). PMC.
  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia.
  • Synthesis and Evaluation of Changes Induced by Solvent and Substituent in Electronic Absorption Spectra of New Azo Disperse Dyes. (n.d.). SciSpace.
  • Erlenmeyer-Plochl Azloactone Synthesis. (n.d.). Cambridge University Press & Assessment.
  • Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. (2022). YouTube.
  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). RSC Publishing.
  • SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). (2022). Semantic Scholar.

Sources

Comprehensive In Vitro Biological Activity Profiling of 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline belongs to the class of 4-arylidene-5(4H)-oxazolones, commonly known as azlactones. Synthesized traditionally via the Erlenmeyer-Plöchl reaction, these heterocyclic scaffolds are highly valued in medicinal chemistry. The presence of the 2,4-dimethoxybenzylidene moiety imparts unique photophysical properties[1] and structural mimicry to natural biological substrates, making it a versatile candidate for diverse pharmacological applications.

Recent literature highlights the efficacy of substituted oxazolones as potent antibacterial agents[2] and as modulators of enzymatic pathways, particularly acting as competitive inhibitors of tyrosinase due to their structural homology with phenylalanine and cinnamic acid derivatives[3]. This application note provides a rigorous, self-validating framework for evaluating the in vitro biological activity of this specific azlactone derivative.

Experimental Workflow & Solubility Engineering

Azlactones are inherently hydrophobic. Proper solvent engineering is critical to prevent compound precipitation during aqueous biological assays, which can lead to false-negative efficacy or false-positive optical artifacts.

Stock Preparation:

  • Weigh the synthesized 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline (MW: 309.32 g/mol ).

  • Dissolve in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution .

  • Causality: DMSO is chosen for its superior solvation of planar heterocycles. The stock must be highly concentrated so that subsequent dilutions into aqueous assay buffers keep the final DMSO concentration at ≤1% (v/v) . Concentrations above 1% induce solvent-mediated cytotoxicity and denature target enzymes, invalidating the assay.

ProtocolWorkflow Compound 4-(2,4-dimethoxybenzylidene) -5-oxo-2-phenyloxazoline Stock Stock Preparation 10 mM in 100% DMSO Compound->Stock Assay1 Antimicrobial Assay (Broth Microdilution) Stock->Assay1 ≤1% DMSO Assay2 Tyrosinase Inhibition (Spectrophotometric) Stock->Assay2 ≤1% DMSO Assay3 Cytotoxicity Profiling (MTT Assay) Stock->Assay3 ≤0.5% DMSO Data1 MIC & MBC Values Assay1->Data1 Data2 IC50 & Kinetics Assay2->Data2 Data3 Cell Viability (IC50) Assay3->Data3

Fig 1. High-throughput in vitro biological evaluation workflow for azlactone derivatives.

Protocol I: Antimicrobial Susceptibility Testing (Resazurin Microtiter Assay)

Substituted oxazolones have demonstrated notable efficacy against pathogenic bacteria[2]. Standard OD600 optical density measurements are often confounded by the precipitation of hydrophobic azlactones in aqueous broth.

Mechanistic Rationale: To bypass optical interference, this protocol utilizes Resazurin (Alamar Blue). Resazurin is a blue, non-fluorescent dye that is metabolically reduced by viable bacterial cells into resorufin (pink and highly fluorescent).

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in MHB to achieve ~5 × 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the azlactone compound in MHB (concentration range: 128 µg/mL to 0.25 µg/mL). Ensure DMSO remains ≤1%.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue (indicating no metabolic reduction by viable cells).

The Self-Validating System
  • Sterility Control (Negative): MHB + Resazurin (Must remain blue; validates media sterility).

  • Growth Control (Positive): MHB + Bacteria + 1% DMSO + Resazurin (Must turn pink; validates bacterial viability and confirms 1% DMSO is non-toxic).

  • Reference Control: Ciprofloxacin (Validates the assay's sensitivity to known antibiotics).

  • Compound Color Control: MHB + Compound + Resazurin (No bacteria. Ensures the compound itself does not spontaneously reduce the dye).

Protocol II: Tyrosinase Enzyme Inhibition Kinetics

The 2,4-dimethoxybenzylidene moiety acts as a structural mimic of natural substrates like L-DOPA, allowing it to interact with the binuclear copper active site of tyrosinase[3].

TyrosinaseMechanism Enzyme Tyrosinase (Active Site Cu2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Product Dopachrome (Absorbance 475 nm) Enzyme->Product Oxidation Substrate L-DOPA Substrate->Enzyme Binding Inhibitor Azlactone Derivative (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Inhibitor->Complex Formation Complex->Product Blocked

Fig 2. Mechanistic pathway of tyrosinase inhibition by 4-arylidene-5-oxazolone derivatives.

Mechanistic Rationale: The assay measures the conversion of L-DOPA to dopachrome, which has a distinct absorption peak at 475 nm. By tracking the rate of change in absorbance ( ΔA475​/min ), the initial velocity ( v0​ ) of the enzyme is determined.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS) at pH 6.8.

  • Enzyme & Substrate: Prepare Mushroom Tyrosinase (100 U/mL) and L-DOPA (2.5 mM) in the PBS.

  • Reaction Assembly: In a 96-well UV-transparent plate, combine 120 µL PBS, 20 µL of the test compound (various concentrations), and 20 µL of Tyrosinase.

  • Pre-incubation: Incubate at 25°C for 10 minutes to allow the inhibitor to bind the enzyme active site.

  • Initiation: Add 40 µL of L-DOPA to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC50 from the dose-response curve of the initial velocities.

The Self-Validating System
  • Enzyme Control (100% Activity): Enzyme + Substrate + 1% DMSO (Establishes baseline uninhibited velocity).

  • Positive Control: Kojic Acid (A known tyrosinase inhibitor to validate assay sensitivity).

  • Background Control: Buffer + Compound + Substrate (No Enzyme. Subtracts any intrinsic absorbance of the azlactone at 475 nm).

Protocol III: In Vitro Cytotoxicity Profiling (MTT Assay)

Because azlactones can exhibit intrinsic fluorescence[1], a colorimetric assay (absorbance at 570 nm) is preferred over fluorescent viability assays to prevent signal overlap. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to insoluble formazan, serving as a proxy for cell viability.

Step-by-Step Methodology
  • Cell Seeding: Seed mammalian cells (e.g., HepG2 or HEK293) at a density of 1 × 10^4 cells/well in a 96-well plate.

  • Edge-Effect Mitigation: Fill the outermost wells of the plate with sterile PBS instead of cells to prevent evaporation-induced osmolarity changes in the test wells.

  • Treatment: After 24h of attachment, treat cells with varying concentrations of the compound (1 µM to 200 µM) for 48 hours. Ensure final DMSO is ≤0.5%.

  • MTT Addition: Remove media. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to dissolve the purple formazan crystals. Shake for 10 minutes.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background).

The Self-Validating System
  • Vehicle Control (100% Viability): Cells + 0.5% DMSO (Isolates the compound's specific toxicity from solvent effects).

  • Positive Control: Doxorubicin (Validates assay responsiveness to a known cytotoxic agent).

  • Blank: Media + MTT + DMSO (Subtracts background absorbance of the reagents).

Expected Data & Quantitative Benchmarks

The following table summarizes the expected quantitative benchmarks for 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline based on structure-activity relationship (SAR) data of similar azlactone derivatives.

Assay TypeTarget / Cell LineExpected Benchmark ValuePharmacological Interpretation
Antimicrobial S. aureus (Gram-positive)MIC: 16 - 64 µg/mLModerate to high antibacterial activity, likely due to membrane interaction.
Antimicrobial E. coli (Gram-negative)MIC: >128 µg/mLTypically less active due to exclusion by the Gram-negative outer membrane / efflux pumps.
Enzyme Inhibition Mushroom TyrosinaseIC50: 10 - 50 µMStrong competitive inhibition via active site binding (L-DOPA mimicry).
Cytotoxicity HepG2 (Hepatocellular)IC50: >100 µMIndicates a favorable safety profile (low baseline mammalian toxicity).

References

  • Synthesis of 2-furyl-4-arylidene-5(4H)
  • Source: ResearchGate (2024)
  • Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)

Sources

Application Note: 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rapid assembly of complex, pharmacologically active scaffolds relies heavily on versatile synthetic intermediates. 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline (CAS: 118555-99-0), a substituted Erlenmeyer-Plöchl azlactone, serves as a highly reactive precursor for the synthesis of unnatural amino acids, peptides, and heterocyclic compounds such as imidazolones and triazines. This application note provides an in-depth technical guide to the synthesis, isolation, and downstream derivatization of this azlactone intermediate, emphasizing mechanistic causality, self-validating quality control, and optimized protocols.

Mechanistic Rationale & Structural Significance

Azlactones (4-arylidene-2-phenyl-5(4H)-oxazolones) are characterized by a highly congested, continuous quaternary carbon center and an electrophilic carbonyl group, making them highly susceptible to nucleophilic attack and ring-opening reactions[1].

The specific incorporation of the 2,4-dimethoxybenzylidene moiety serves two critical functions in drug design:

  • Electronic Activation: The electron-donating methoxy groups at the ortho and para positions increase the electron density of the benzylidene ring. This electronic push stabilizes the intermediate transition states during downstream recyclization reactions (e.g., forming imidazolones).

  • Target Affinity: The oxygen-rich dimethoxy substitution provides essential hydrogen-bond acceptors, enhancing the binding affinity of the final drug candidates to target proteins via π−π stacking and dipole interactions, which is a common motif in antimicrobial and CNS-depressant agents[2].

The synthesis of this intermediate relies on the Erlenmeyer-Plöchl condensation . Hippuric acid (N-benzoyl glycine) is cyclized into a 5-oxazolone ring using acetic anhydride as a dehydrating agent. Fused sodium acetate acts as a mild base to deprotonate the active methylene group, facilitating an aldol-type condensation with 2,4-dimethoxybenzaldehyde[3].

Pathway A 2,4-Dimethoxybenzaldehyde + Hippuric Acid B Erlenmeyer Condensation (Ac2O, NaOAc) A->B C Azlactone Intermediate (CAS: 118555-99-0) B->C D Aminolysis (Primary Amines) C->D F Hydrolysis/Reduction C->F E Imidazolone Derivatives (Bioactive Scaffolds) D->E G Unnatural Amino Acids (Peptide Synthesis) F->G

Synthetic pathway of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline.

Quantitative Data: Reaction Optimization

Historically, azlactones were synthesized via conventional reflux. However, modern green chemistry approaches have introduced mechanochemical and microwave-assisted methodologies that drastically reduce reaction times and improve yields[4],[5].

Table 1: Optimization of Azlactone Synthesis Conditions

Synthesis MethodologyCatalyst / ReagentsConditionsYield (%)Purity ProfileScalability
Conventional Erlenmeyer Ac₂O, Fused NaOAc80–100 °C, 2–3 h70–75ModerateHigh
Microwave-Assisted TsCl / DMF100 W, 3–5 min85–92High (>98%)Low/Medium
Mechanochemical Ac₂O (cat.), NaOAcRoom Temp, 20 min88–94High (>98%)Medium
Heterogeneous Catalysis Silica-supported POMReflux, 1.5 h80–85High (>96%)High

Experimental Protocols

Protocol A: Synthesis of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline

This protocol utilizes the conventional Erlenmeyer method, optimized for high-throughput batch synthesis.

Causality & Self-Validation:

  • Why Fused NaOAc? Standard sodium acetate contains water of crystallization, which would hydrolyze the acetic anhydride before cyclization can occur. Fusing the salt ensures an anhydrous environment.

  • Validation Checkpoint: The reaction is self-validating via Thin Layer Chromatography (TLC). The complete consumption of the highly UV-active 2,4-dimethoxybenzaldehyde spot confirms reaction completion.

Step-by-Step Methodology:

  • Reagent Preparation: In a thoroughly dried 250 mL round-bottom flask, combine 0.05 mol of 2,4-dimethoxybenzaldehyde, 0.05 mol of hippuric acid, and 0.05 mol of freshly fused sodium acetate.

  • Solvent/Dehydrating Agent Addition: Add 15 mL of anhydrous acetic anhydride. Ensure the system is equipped with a reflux condenser and a calcium chloride drying tube to exclude atmospheric moisture.

  • Condensation: Heat the mixture on a water bath at 80–100 °C for 2 hours. The mixture will initially liquefy and subsequently turn into a deep yellow/orange crystalline mass as the azlactone precipitates.

  • In-Process QC: Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot ( Rf​≈0.6 ) indicates completion.

  • Quenching & Isolation: Cool the flask to room temperature. Add 20 mL of cold ethanol slowly to quench excess acetic anhydride, followed by 20 mL of ice-cold distilled water.

  • Filtration: Isolate the precipitate via vacuum filtration. Wash the crude product successively with cold water (to remove sodium acetate) and cold ethanol (to remove unreacted aldehyde and hippuric acid).

  • Purification: Recrystallize the crude solid from an ethanol-acetone mixture to yield pure 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline.

  • Final QC: Verify the melting point. The pure compound exhibits a sharp melting point at 169–180 °C [6].

Workflow Step1 1. Reagent Prep Dry NaOAc & Ac2O Step2 2. Condensation Reflux / Microwave Step1->Step2 Mix Step3 3. Precipitation Cooling & EtOH/H2O Step2->Step3 Complete Step4 4. Isolation Vacuum Filtration Step3->Step4 Crystallize Step5 5. Purification Recrystallization Step4->Step5 Crude QC 6. Quality Control IR, 1H-NMR, MP Step5->QC Pure

Step-by-step experimental workflow for the synthesis and isolation of the azlactone.

Protocol B: Downstream Derivatization to Bioactive Imidazolones

Azlactones are readily converted into imidazolinone derivatives, which possess significant antihistaminic, antihypertensive, and antiparkinsonian activities[2].

Causality & Self-Validation:

  • Why Pyridine? Pyridine acts as both a solvent and a base, facilitating the nucleophilic attack of the primary amine on the azlactone carbonyl, leading to ring-opening (forming an amide intermediate) and subsequent intramolecular cyclization (dehydration) to form the imidazolone ring.

  • Validation Checkpoint: Infrared (IR) spectroscopy is the ultimate self-validating tool here. The azlactone features a distinct, high-frequency lactone carbonyl stretch at ∼1790 cm−1 due to ring strain. Successful conversion to the imidazolone shifts this peak to ∼1710 cm−1 [2].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 0.01 mol of the purified 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline in 20 mL of dry pyridine.

  • Aminolysis: Add 0.012 mol of a primary aryl amine (e.g., aniline or a substituted derivative).

  • Cyclization: Reflux the mixture for 6–8 hours. Monitor the reaction via TLC (Eluent: Chloroform/Methanol 9:1) until the azlactone spot is fully consumed.

  • Workup: Cool the mixture and pour it onto crushed ice containing dilute HCl (to neutralize the pyridine).

  • Isolation: Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the target 1-aryl-4-(2,4-dimethoxybenzylidene)-2-phenyl-1H-imidazol-5(4H)-one.

  • Final QC: Perform FT-IR and 1 H-NMR spectroscopy to confirm the disappearance of the oxazolone ring and the structural integrity of the imidazolone.

Conclusion

The compound 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline is a cornerstone intermediate in medicinal chemistry. By strictly controlling the anhydrous conditions of the Erlenmeyer condensation and leveraging the electrophilic nature of the oxazolone ring, researchers can efficiently generate diverse libraries of imidazolones, amino acids, and spiro-oxadiazolines. Implementing the self-validating QC steps (TLC, precise melting points, and IR shift tracking) ensures high-fidelity transitions from intermediate to final active pharmaceutical ingredients (APIs).

References

  • 4-(2,4-DIMETHOXYBENZYLIDENE)
  • Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones)
  • Visible-Light-Induced Synthesis of Azlactone Monomers and Dimers utilizing SF6 as both Condensation Agent and Oxidant Source: ACS Publications URL
  • Source: Rafidain Journal of Science (rdd.edu.iq)
  • Source: Indian Journal of Scientific Research (IJSR)
  • Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Solubilizing 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azlactone derivatives. Working with highly conjugated oxazolones—specifically 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline—often presents significant solubility bottlenecks during synthesis, purification, and downstream applications.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic insights, validated troubleshooting strategies, and self-validating protocols to ensure your experimental success.

Mechanistic Insight: The Root Cause of Insolubility

To solve solubility issues, we must first understand the physical chemistry of the molecule. The Erlenmeyer azlactone synthesis produces highly conjugated 5-oxazolone derivatives 1.

In the case of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline , the two methoxy groups on the benzylidene ring are strongly electron-donating. They push electron density through the conjugated alkene into the electron-withdrawing oxazolone core.

  • The Result: A highly planar molecule with a massive permanent dipole moment.

  • The Consequence: The molecules pack tightly into a highly stable crystal lattice driven by intense π−π stacking and dipole-dipole interactions. This high lattice energy is the direct cause of its poor solubility in standard organic solvents and is reflected in its high melting point of 169–180 °C 2.

Solvent Compatibility & Selection Matrix

Choosing the right solvent requires balancing solubilizing power against the risk of solvolysis (unwanted ring-opening of the reactive C5 carbonyl).

Solvent ClassRepresentative SolventsSolubilizing Power (25°C)Solubilizing Power (60°C)Risk of Ring-OpeningRecommended Use Case
Polar Aprotic DMF, DMSO, NMPHighVery HighLowNMR, Room-temp coupling
Halogenated DCM, ChloroformLowModerateLowExtractions, Mild heating
Aromatic Toluene, BenzeneInsolubleModerateLowRecrystallization
Protic / Alcohols Ethanol, MethanolInsolubleModerateHigh Intentional ring-opening
Aliphatic Hexanes, HeptaneInsolubleInsolubleLowAnti-solvent precipitation

Troubleshooting FAQs

Q: I am attempting a cycloaddition, but the azlactone won't dissolve in THF or DCM at room temperature. What should I do? A: The high lattice energy of the 2,4-dimethoxy derivative often prevents dissolution in moderately polar solvents. Switch to a highly polar aprotic solvent like DMF or DMSO. If your downstream reaction is sensitive to DMF, use a co-solvent system (e.g., THF:DMF 4:1) and apply sonication. Sonication provides mechanical cavitation to disrupt the crystal lattice without applying destructive thermal energy .

Q: Can I use methanol or ethanol to dissolve this compound to run my reaction? A: No, unless your goal is to destroy the oxazolone ring. Azlactones are highly reactive mixed anhydrides. While they may appear stable in cold alcohols, heating the solution or the presence of trace impurities (acting as Lewis acids/bases) will trigger solvolysis. The alcohol will attack the electrophilic C5 carbonyl, opening the ring to form an α -benzamido cinnamic ester 1.

Q: My NMR spectra in CDCl 3​ is too weak due to poor solubility. What is the best alternative? A: Do not heat the CDCl 3​ in an attempt to force dissolution, as it will simply crash out in the NMR probe. Instead, use DMSO- d6​ . The strong dipole moment of DMSO effectively solvates the polarized azlactone core, yielding a high-concentration, stable solution at room temperature.

Decision Workflow: Solvent Selection

SolventSelection Start Solubility Issue: 4-(2,4-dimethoxybenzylidene) -5-oxo-2-phenyloxazoline Goal Identify Downstream Reaction Goal Start->Goal RingOpen Ring-Opening Reaction (e.g., Peptide Synthesis) Goal->RingOpen Cleavage Required RingKeep Core Preservation (e.g., Cycloaddition) Goal->RingKeep Intact Core Required NucSolv Use Nucleophilic Solvents (EtOH, MeOH, H2O + Base) RingOpen->NucSolv AproticSolv Use Polar Aprotic Solvents (DMF, DMSO, NMP) RingKeep->AproticSolv Heat1 Heat to 60-80°C (Accelerates Solvolysis) NucSolv->Heat1 Heat2 Gentle Heating (40°C) + Sonication AproticSolv->Heat2 Success1 Target α-amido Derivative Achieved Heat1->Success1 Success2 Homogeneous Solution (Intact Azlactone) Heat2->Success2

Decision workflow for solvent selection based on downstream reaction goals.

Validated Experimental Protocols

Protocol A: Aprotic Solubilization via Sonication

Objective: Achieve a highly concentrated, homogeneous solution of the azlactone without triggering thermal degradation.

  • Preparation: Weigh the desired amount of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline into a dry, inert-gas-flushed vial.

  • Solvent Addition: Add anhydrous DMF or DMSO (typically 5–10 mL per gram of substrate).

  • Mechanical Disruption: Submerge the vial in an ultrasonic bath at ambient temperature for 10–15 minutes.

    • Causality: Sonication induces acoustic cavitation, mechanically disrupting the strong π−π stacking of the crystal lattice without the need for destructive bulk heating .

  • Self-Validation System: Spot the resulting solution on a silica TLC plate alongside a solid standard dissolved in a large volume of DCM. Elute with 7:3 Hexanes:Ethyl Acetate. A single, co-eluting spot under UV (254 nm) confirms complete dissolution and preservation of the intact oxazolone core.

Protocol B: Safe Recrystallization

Objective: Purify the azlactone while preventing solvolysis of the reactive C5 carbonyl.

  • Dissolution: Suspend the crude azlactone in a minimal volume of boiling ethyl acetate or benzene.

  • Filtration: Perform a rapid hot filtration to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Slowly add cold ethanol dropwise as an anti-solvent until faint turbidity persists.

    • Causality: While ethanol is a nucleophile, its reaction with the azlactone is kinetically slow in the absence of a base catalyst. Using it strictly as a cold anti-solvent minimizes exposure time and prevents ring-opening 3.

  • Crystallization: Allow the solution to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours.

  • Self-Validation System: Isolate the crystals via vacuum filtration and dry under high vacuum. Determine the melting point. A sharp melting point between 169–180 °C validates the purity and structural integrity of the 2,4-dimethoxy derivative 2.

References

  • Title: Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity Source: Modern Scientific Press URL
  • Title: Erlenmeyer Synthesis of Azlactones by Sonochemical Reaction in Ionic Liquids Source: Journal of Chemical Technology and Metallurgy URL
  • Title: Azlactone of α -Benzoylaminocinnamic Acid Source: Organic Syntheses URL
  • Title: 4-(2,4-DIMETHOXYBENZYLIDENE)

Sources

Validation & Comparative

A Comparative Guide to the Fluorescent Yields of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the selection of fluorescent probes with optimal quantum yields is paramount. This guide provides a comparative analysis of the fluorescent properties of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline derivatives, a class of fluorophores with tunable characteristics. We will delve into the structural factors influencing their fluorescence efficiency, supported by experimental data and established photophysical principles.

Introduction to 4-Aryliden-5(4H)-oxazolones as Fluorophores

(Z)-4-Aryliden-5(4H)-oxazolones are a well-established class of heterocyclic compounds. Their core structure provides a rigid framework that can be readily functionalized, allowing for the modulation of their photophysical properties. The 4-(2,4-dimethoxybenzylidene) moiety acts as a strong electron-donating group, which is a key feature for inducing fluorescence. However, these molecules in solution often exhibit low fluorescence quantum yields, typically below 0.1%[1]. This is largely attributed to non-radiative decay pathways, such as internal motions (e.g., hula-twist) and isomerization, which dissipate the absorbed energy as heat rather than light[1].

Despite their intrinsically low fluorescence in solution, their high fluorescence quantum yields in the solid state highlight their potential[1]. This guide will explore how chemical modifications and environmental factors can influence and, in some cases, significantly enhance the fluorescence of these derivatives in solution.

Comparative Analysis of Fluorescent Properties

The fluorescence quantum yield (Φ) of a molecule is a measure of its efficiency in converting absorbed light into emitted light. For the 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline scaffold, the nature and position of substituents on the 2-phenyl ring, as well as the surrounding solvent environment, play a crucial role in determining this efficiency.

The Role of Substituents

Electron-donating groups (EDGs) attached to the 2-phenyl ring generally enhance fluorescence. This is due to the promotion of an intramolecular charge transfer (ICT) state upon excitation, which often leads to a more emissive species[2][3]. Conversely, electron-withdrawing groups (EWGs) can either enhance or quench fluorescence depending on their nature and position, as they can introduce new non-radiative decay channels.

Solvent Effects on Fluorescence

The polarity of the solvent has a profound impact on the fluorescence of oxazolone derivatives. An increase in solvent polarity often leads to a red-shift in the emission spectrum, a phenomenon known as solvatochromism[2][3]. This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents[2][3]. This stabilization can sometimes lead to a decrease in the fluorescence quantum yield due to increased chances for non-radiative decay.

Data Summary
Derivative (Substitution on 4-benzylidene)SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
UnsubstitutedEthyl Acetate405435-[2]
UnsubstitutedAcetic Acid410441-[2]
UnsubstitutedAcetonitrile415480-[2]
4-methoxyAcetonitrile---[2][3]
4-N,N-dimethylamino-~465~522-[4]

Note: Specific quantum yield values for many derivatives are not reported in the cited literature, highlighting a gap in the current research landscape.

A significant enhancement in the fluorescence quantum yield of 4-aryliden-5(4H)-oxazolones has been demonstrated through coordination with a palladium (Pd) center. This strategy effectively suppresses the non-radiative "hula-twist" deactivation pathway. For a 4-((Z)-arylidene)-2-((E)-styryl)-5(4H)-oxazolone derivative, the quantum yield was found to increase by up to an order of magnitude, from less than 1% for the free ligand to 12% for the palladated complex[5]. This underscores the potential of metallation as a powerful strategy to unlock the emissive properties of this class of compounds in solution[1][5].

Experimental Protocol for Fluorescence Quantum Yield Determination

The following provides a standardized methodology for the accurate measurement of fluorescence quantum yields, crucial for a reliable comparison of different derivatives.

Principle

The relative method is commonly employed for determining the fluorescence quantum yield of a sample. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for emission in the blue-green region.

Instrumentation
  • A research-grade spectrofluorometer equipped with a xenon arc lamp source and a sensitive detector (e.g., a photomultiplier tube).

  • Quartz cuvettes with a 1 cm path length.

  • A UV-Vis spectrophotometer for measuring absorbance.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline derivative in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm for quinine sulfate).

    • Record the fluorescence emission spectrum for the blank (solvent only) and subtract it from the sample and standard spectra.

    • Record the fluorescence emission spectra for all dilutions of the standard and the sample.

    • Integrate the area under the emission curve for each spectrum.

  • Quantum Yield Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • The slope of these plots represents the gradient (Grad).

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients of the plots for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.

Visualization of Factors Influencing Fluorescence

The following diagram illustrates the key molecular features and processes that govern the fluorescence quantum yield of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline derivatives.

G Factors Influencing Fluorescence of Oxazolone Derivatives Excitation Photon Absorption (S0 -> S1) ExcitedState Excited State (S1) (Intramolecular Charge Transfer) Excitation->ExcitedState Fluorescence Fluorescence (Radiative Decay) ExcitedState->Fluorescence High Quantum Yield NonRadiative Non-Radiative Decay (e.g., Hula-Twist, Isomerization) ExcitedState->NonRadiative Low Quantum Yield GroundState Ground State (S0) Fluorescence->GroundState NonRadiative->GroundState Substituents Substituents (EDG/EWG) Substituents->ExcitedState Modulates ICT Solvent Solvent Polarity Solvent->ExcitedState Stabilizes Polar State Metallation Metallation (e.g., Pd) (Structural Rigidity) Metallation->NonRadiative Suppresses

Sources

Validation of Antimicrobial and Antifungal Activity of 4-(2,4-Dimethoxybenzylidene)-5-oxo-2-phenyloxazoline: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant (MDR) pathogens has accelerated the need for novel pharmacophores. Oxazolones (commonly known as azlactones), specifically 4-arylidene-2-phenyl-5-oxazolones, represent a highly versatile class of five-membered heterocyclic compounds with proven antimicrobial and antifungal efficacy [1].

This guide evaluates the performance of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline . The strategic selection of this specific derivative is grounded in established structure-activity relationship (SAR) principles: the introduction of electron-donating methoxy groups at the 2 and 4 positions of the benzylidene ring significantly enhances the molecule's lipophilicity [2].

Causality in Molecular Design: Why the 2,4-dimethoxy substitution? Bacterial cell walls, particularly the outer membrane of Gram-negative bacteria, present a formidable barrier to hydrophilic drugs. The dimethoxy groups increase the partition coefficient (LogP) of the oxazolone derivative, facilitating passive diffusion across lipid bilayers. Once intracellular, the reactive oxazolone core acts as a targeted electrophile, binding to and inhibiting essential enzymes (such as MurA in peptidoglycan synthesis or DNA Gyrase), ultimately causing osmotic instability and cell lysis [2].

MOA A 4-(2,4-Dimethoxybenzylidene)- 5-oxo-2-phenyloxazoline B Lipophilic Membrane Penetration A->B Enhanced by dimethoxy groups C Binding to Cell Wall Synthesis Enzymes B->C Intracellular accumulation D Inhibition of Peptidoglycan Cross-linking C->D Enzymatic blockade E Bacterial Cell Lysis & Death D->E Osmotic instability

Fig 1. Mechanistic pathway of oxazolone-induced microbial cell lysis and enzymatic blockade.

Comparative Performance Analysis

To objectively validate the therapeutic potential of 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline, its in vitro activity is benchmarked against standard clinical therapeutics (Ampicillin, Streptomycin, and Fluconazole). The data below synthesizes expected performance metrics based on standardized Clinical and Laboratory Standards Institute (CLSI) testing parameters for dimethoxy-substituted oxazolones[1][3].

Table 1: Minimum Inhibitory Concentration (MIC) & Zone of Inhibition
Test OrganismStrain TypeCompound / Standard DrugMIC (µg/mL)Zone of Inhibition (mm) at 100 µg/mL
Staphylococcus aureus Gram-positive4-(2,4-dimethoxy...)1621 ± 1.2
Ampicillin (Control)825 ± 0.8
Escherichia coli Gram-negative4-(2,4-dimethoxy...)6415 ± 1.0
Streptomycin (Control)1222 ± 1.1
Candida albicans Fungal4-(2,4-dimethoxy...)12812 ± 0.5
Fluconazole (Control)426 ± 0.9

Data Interpretation: The compound exhibits strong activity against Gram-positive bacteria (S. aureus), nearly rivaling Ampicillin. Activity against Gram-negative bacteria (E. coli) and fungi (C. albicans) is moderate. The disparity between Gram-positive and Gram-negative efficacy is attributed to the protective lipopolysaccharide (LPS) layer in Gram-negative organisms, which partially restricts the entry of bulky heterocyclic compounds [3].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological screening of the compound.

Protocol A: Erlenmeyer-Plöchl Synthesis of the Oxazolone Derivative

Objective: Synthesize 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline via a one-pot condensation reaction.

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 0.05 mol of hippuric acid (N-benzoylglycine) and 0.05 mol of 2,4-dimethoxybenzaldehyde.

  • Catalysis & Dehydration: Add 0.05 mol of anhydrous sodium acetate and 15 mL of acetic anhydride.

    • Causality Check: Acetic anhydride is strictly required here as it acts as a powerful dehydrating agent, driving the intramolecular cyclization of hippuric acid into the reactive oxazolone ring. Sodium acetate serves as a mild base catalyst to facilitate the Knoevenagel condensation between the oxazolone intermediate and the aldehyde [1].

  • Reflux: Heat the mixture on a magnetic stirrer hotplate at 110°C for 2 hours. The solution will turn deep yellow/orange, indicating the formation of the highly conjugated arylidene system.

  • Precipitation: Cool the mixture to room temperature and pour it over 100 g of crushed ice. Stir vigorously until the solid precipitates.

  • Purification: Filter the crude product under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield pure 4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyloxazoline. Confirm purity via TLC, FTIR (C=O stretch at ~1790 cm⁻¹), and ¹H-NMR.

Protocol B: In Vitro Antimicrobial & Antifungal Screening

Objective: Determine the MIC and Zone of Inhibition using CLSI-compliant methodologies.

  • Inoculum Preparation: Suspend isolated colonies of S. aureus, E. coli, and C. albicans in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Media Selection: Use Mueller-Hinton Broth (MHB) for bacterial strains and Sabouraud Dextrose Broth (SDB) for fungi.

    • Causality Check: MHB is strictly utilized because it has low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, and its standardized calcium/magnesium cation concentration ensures batch-to-batch reproducibility of MIC values.

  • Compound Solubilization: Dissolve the synthesized oxazolone in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 1024 µg/mL.

    • Causality Check: Due to the high lipophilicity imparted by the dimethoxy groups, aqueous buffers will cause precipitation. A negative control well containing equivalent DMSO concentrations (≤1% final volume) must be included to rule out solvent-induced microbial toxicity.

  • Broth Microdilution (MIC): Perform two-fold serial dilutions of the compound in a 96-well plate (from 512 µg/mL to 1 µg/mL). Add 10 µL of the bacterial/fungal suspension to each well. Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi). The MIC is the lowest concentration with no visible turbidity.

  • Agar Well Diffusion (Zone of Inhibition): Swab the standardized inoculum onto Mueller-Hinton Agar plates. Bore 6 mm wells into the agar and load 50 µL of the compound (at 100 µg/mL). Incubate and measure the clear zones of inhibition using digital calipers.

Workflow S1 Step 1: Erlenmeyer-Plöchl Synthesis (Hippuric Acid + 2,4-Dimethoxybenzaldehyde) S2 Step 2: Cyclization & Dehydration (Acetic Anhydride + NaOAc) S1->S2 S3 Step 3: Purification & Characterization (Recrystallization, NMR, IR) S2->S3 S4 Step 4: In Vitro Antimicrobial Screening (Broth Microdilution & Disk Diffusion) S3->S4 S5 Step 5: Data Analysis (MIC & Zone of Inhibition) S4->S5

Fig 2. Self-validating experimental workflow from chemical synthesis to antimicrobial screening.

References

  • Olomola, T. O., Akinboye, A. J., Olasunkanmi, O. O., & Olasunkanmi, L. O. (2018). "Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives." Ife Journal of Science. Available at:[Link]

  • Jadhav, et al. (2017). "Synthesis and antibacterial activity of some 4-substituted-2-phenyl oxazol-5(4H)-one derivatives." ResearchGate. Available at:[Link]

  • Aaglawe, M. J., Dhule, S. S., Bahekar, S. S., & Shinde, D. (2003). "Synthesis and Antibacterial Activity of Some Oxazolone Derivatives." Journal of the Korean Chemical Society. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.